molecular formula C18H15NO4S B6572160 ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 392290-09-4

ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No. B6572160
CAS RN: 392290-09-4
M. Wt: 341.4 g/mol
InChI Key: RXSODPBZIMOJKP-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate” is an organic compound containing several functional groups including an ester, an amide, a furan ring, and a thiophene ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a total of 42 atoms; 18 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . It also contains a total of 43 bonds; 25 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present in it. These could include its melting point, boiling point, solubility, and reactivity .

Future Directions

The future directions for research on this compound would likely depend on its physical and chemical properties, as well as its potential applications. It’s possible that it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Mechanism of Action

Target of Action

The primary targets of “ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate” are currently unknown. The compound’s structure suggests potential interactions with proteins involved in proteomics research

Mode of Action

The compound’s structure, which includes a furan-2-amido group and a phenylthiophene group, suggests it may interact with its targets through hydrogen bonding or aromatic interactions

Biochemical Pathways

Given its potential role in proteomics research , it may influence protein synthesis or degradation pathways. More research is needed to identify the specific pathways and their downstream effects.

properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-2-22-18(21)16-13(19-17(20)14-9-6-10-23-14)11-15(24-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSODPBZIMOJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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